4-Bromocyclopentene
Overview
Description
Synthesis Analysis
The synthesis of 4-bromocyclopentene and its derivatives can be achieved through various methods, including regio- and chemoselective bromination of cyclopentene compounds. For example, 5-bromocyclopentenones can be efficiently obtained by reaction with copper(II) bromide in methanol, showcasing the adaptability of the synthesis process to produce bromo-substituted cyclopentenones, which are pivotal synthons in organic synthesis (Shirinian et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of 4-bromocyclopentene derivatives reveals the intricacies of their chemical nature. The structural determination is crucial for understanding the reactivity and properties of these compounds. One example is the synthesis and characterization of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, which provides insight into the spatial arrangement of atoms and the molecular geometry of brominated cyclopentene derivatives (Mazhar-ul-Haque et al., 1981).
Chemical Reactions and Properties
4-Bromocyclopentene undergoes various chemical reactions, highlighting its reactivity and utility in synthetic chemistry. For instance, the halocyclization of 4-penten-1-ol mediated by bis(2-substituted pyridine)bromonium triflates demonstrates the compound's capacity to participate in complex reaction mechanisms, resulting in the formation of halocyclized products like 2-bromomethyltetrahydrofuran (Cui & Brown, 2000).
Scientific Research Applications
Organic Synthesis and Bromination Techniques :
- Shirinian et al. (2012) explored the bromination of 2,3-diarylcyclopent-2-en-1-ones, demonstrating the selective introduction of bromine atoms at different positions in the molecule. This study highlighted methods useful for synthesizing bromo-substituted 2-cyclopenten-1-ones and their analogues, which are significant synthons in organic synthesis (Shirinian et al., 2012).
Chemical Transformations in Organic Compounds :
- Brücher and Hartung (2011) described the formation of molecular bromine from bromide and tert-butyl hydroperoxide, catalyzed by vanadium(V)-complexes. This process enables bromocyclization of acid labile alkenols without cleaving protective groups, applicable in the synthesis of marine natural products (Brücher & Hartung, 2011).
Halocyclization Reactions :
- The study by Cui and Brown (2000) focused on the halocyclization of 4-penten-1-ol mediated by bis(2-substituted pyridine) and bis(2,6-disubstituted pyridine)bromonium triflates. This research provides insights into the reaction mechanism and the influence of substituents on the rate of reaction (Cui & Brown, 2000).
Applications in Photovoltaic Devices :
- Liu et al. (2012) utilized 4-bromoanisole as a processing additive to control phase separation and crystallization in organic photovoltaic devices. This study demonstrates the importance of additives in improving the efficiency of photovoltaic devices (Liu et al., 2012).
Biological Activity of Cyclopentene Derivatives :
- Research by Gipson, Skinner, and Shive (1965) involved the synthesis of 3-Cyclopentene-1-glycine from 4-bromocyclopentene and investigated its biological properties. The study highlighted the varying inhibitory activities of these analogues on different strains of Escherichia coli (Gipson, Skinner, & Shive, 1965).
Pharmaceutical Research :
- Zaki et al. (2022) investigated Bromodomain-4 (BRD-4) inhibitors, crucial in cancer therapy and other diseases. Their QSAR analysis identified structural features associated with anti-BRD-4 activity, underscoring the relevance of brominated compounds in pharmaceutical research (Zaki et al., 2022).
properties
IUPAC Name |
4-bromocyclopentene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c6-5-3-1-2-4-5/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKPXSIBMKNXJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310242 | |
Record name | Cyclopentene, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50310242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromocyclopentene | |
CAS RN |
1781-66-4 | |
Record name | NSC223057 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223057 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentene, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50310242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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